

4-Borono-D-phenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Borono-D-phenylalanine

Cat. No.: B056219

[Get Quote](#)

An In-depth Technical Guide to 4-Borono-D-phenylalanine

For researchers, scientists, and drug development professionals, **4-Borono-D-phenylalanine** is a compound of significant interest, primarily for its application in cancer therapy. This technical guide provides a comprehensive overview of its core properties, synthesis, and mechanism of action, with a focus on its role in Boron Neutron Capture Therapy (BNCT).

Core Molecular Data

4-Borono-D-phenylalanine is a boronated analogue of the essential amino acid phenylalanine. The presence of the boronic acid group is key to its therapeutic applications.

Property	Value
Molecular Formula	C9H12BNO4 ^{[1][2]}
Molecular Weight	209.01 g/mol ^{[1][2]}
IUPAC Name	(2R)-2-amino-3-(4-boronophenyl)propanoic acid ^[1]
CAS Number	111821-49-9 ^[1]
Appearance	White to off-white powder
Solubility	Low water solubility ^[3]

Experimental Protocols

Synthesis of 4-Borono-DL-phenylalanine via Horner-Emmons Wittig Reaction

A high-yield synthesis of 4-borono-DL-phenylalanine can be achieved through a route featuring a highly diastereoselective formation of a Z-isomer of a boron-containing dehydroamino acid derivative.^[4] This method is a modification of the Horner-Emmons Wittig reaction.

Materials:

- 4-bromobenzaldehyde
- Propane-1,3-diol
- $\text{BF}_3\text{-OEt}_2$
- Trimethyl borate
- N-(benzyloxycarbonyl)phosphonoglycine ester
- 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG)
- Anhydrous THF
- 3 M aqueous NH_4Cl

Methodology:

- Preparation of the Boronated Carbonyl Compound:
 - Commercially available 4-bromobenzaldehyde is treated with propane-1,3-diol in the presence of a catalytic amount of $\text{BF}_3\text{-OEt}_2$ in refluxing toluene to provide the corresponding acetal.^[4]
 - The boronated carbonyl compound is then prepared from the acetal via a Grignard reaction with trimethyl borate in anhydrous THF at -78°C , followed by stepwise hydrolysis.^[4]

- Horner-Emmons Wittig Reaction:
 - The boron-containing carbonyl compound is condensed with N-(benzyloxycarbonyl)phosphonoglycine ester.[\[4\]](#)
 - The use of DBU or TMG as a base in an appropriate solvent provides the (Z)-dehydroamino acid derivative with high diastereoselectivity and in excellent yields.[\[4\]](#)
- Final Product Formation:
 - Subsequent chemical modifications, including reduction and deprotection steps, yield 4-borono-DL-phenylalanine.

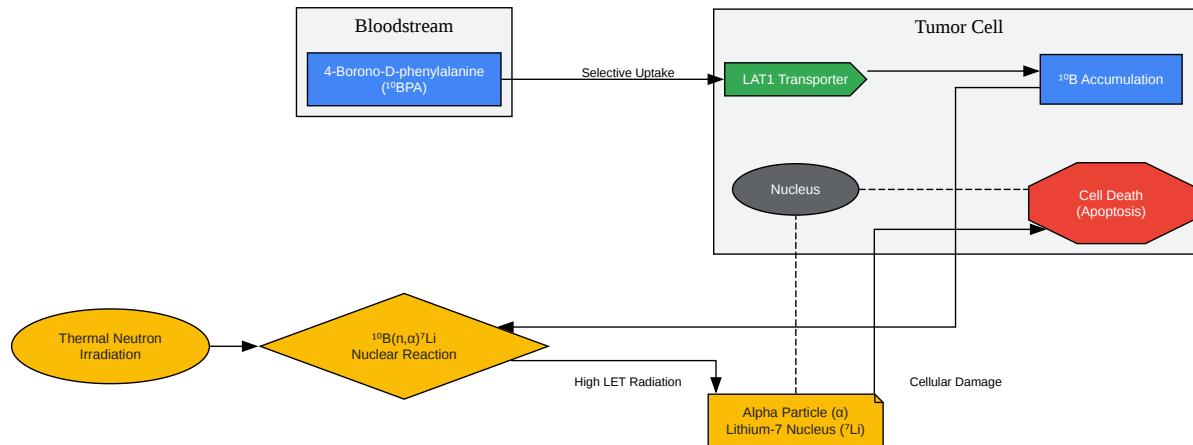
Preparation of ^{18}F -labeled 4-Borono-L-phenylalanine for PET Imaging

Radiolabeled derivatives of 4-boronophenylalanine are crucial for positron emission tomography (PET) imaging to evaluate the accumulation of the drug in tumors before BNCT.[\[1\]](#) [\[5\]](#)

Materials:

- 4-borono-L-phenylalanine
- $[^{18}\text{F}]\text{CH}_3\text{COOF}$ (acetyl hypofluorite)
- Trifluoroacetic acid (TFA)
- Cassette-type synthesizer (e.g., CFN-MPS200)

Methodology:


- Dissolution: 30 mg of 4-borono-L-phenylalanine is dissolved in 4 mL of trifluoroacetic acid at room temperature.[\[5\]](#)
- Radiolabeling: The $[^{18}\text{F}]\text{CH}_3\text{COOF}$ is introduced into the solution containing 4-borono-L-phenylalanine.[\[5\]](#)

- Purification: The trifluoroacetic acid is removed from the reactor under reduced pressure while maintaining a nitrogen gas flow at 120 °C.[5] The resulting 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA) is then purified using high-performance liquid chromatography (HPLC).[6]

Mechanism of Action in Boron Neutron Capture Therapy (BNCT)

4-Borono-phenylalanine is a key agent in BNCT, a targeted cancer therapy.[4] Its efficacy relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells.[7] Many cancer cells overexpress L-type amino acid transporter 1 (LAT1), which facilitates the uptake of 4-borono-phenylalanine.[3][8]

Once the compound has accumulated in the tumor, the patient is irradiated with a beam of low-energy thermal neutrons. The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[3] These particles have a short range of approximately one cell diameter, ensuring that the destructive energy is deposited primarily within the cancer cells, while sparing the surrounding healthy tissue.[3]

[Click to download full resolution via product page](#)

Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).

Applications in Drug Development

The unique properties of **4-Borono-D-phenylalanine** make it a valuable tool in several areas of drug development:

- Boron Neutron Capture Therapy: It is a primary agent for BNCT in treating various cancers, including brain tumors and melanomas.[1][4]
- Radiotracer Development: It serves as a precursor for radiolabeled compounds used in PET imaging to visualize tumors and assess their potential for BNCT.[1][6]
- Research Tool: It is used in studies to investigate amino acid transport mechanisms and tumor biology.[1] The D-configuration offers resistance to proteolytic degradation, which is a desirable feature for therapeutic peptides.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Borono-D-phenylalanine | 111821-49-9 [smolecule.com]
- 2. 4-硼-L-苯丙氨酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Evaluation of 3-Borono-L-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-L-phenylalanine by Combination of [18O]O₂ Single-Use and [18F]CH₃COOF Labeling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isnct.net [isnct.net]
- 7. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Borono-D-phenylalanine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056219#4-borono-d-phenylalanine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com